molecular formula C17H15ClFN3S B4285270 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Cat. No.: B4285270
M. Wt: 347.8 g/mol
InChI Key: PAQKXWRELLWAAZ-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzylthio group, an ethyl group, and a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorobenzylthio Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide.

    Incorporation of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl bromide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylthio group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
  • 2-(1-(Thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
  • 2-((5-(Aminomethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-ol hydrochloride

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzylthio and fluorophenyl groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3S/c1-2-22-16(13-5-9-15(19)10-6-13)20-21-17(22)23-11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQKXWRELLWAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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